(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole
Description
Properties
IUPAC Name |
(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3/t32-,39?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGMKJPMNONITA-SRWYJSBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C[C@@H]2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole is a phosphole compound that has attracted interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₅H₄₇O₃P
- Molecular Weight : 546.72 g/mol
- CAS Number : 1945979-07-6
Phosphole compounds are known for their unique electronic properties which can influence various biological pathways. The specific compound in focus exhibits potential interactions with cellular receptors and enzymes, potentially affecting signal transduction pathways and metabolic processes.
Anticancer Properties
Recent studies have indicated that phosphole derivatives may possess anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance:
- Case Study : A study demonstrated that the compound inhibited growth in breast cancer cell lines (MCF-7) by inducing apoptosis via the mitochondrial pathway .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.
- Research Findings : In vitro studies indicated a reduction in the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) when cells were treated with this phosphole derivative .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity.
- Findings : The compound exhibited a dose-dependent increase in antioxidant activity measured by DPPH and ABTS assays, indicating its potential to mitigate oxidative stress .
Pharmacokinetics
Understanding the pharmacokinetics of (2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole is crucial for assessing its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | Moderately soluble |
| Bioavailability Score | 0.55 |
| Lipinski Rule Violation | 0 |
Toxicological Profile
While exploring the biological activity of this compound, it is essential to assess its safety profile. Preliminary toxicological studies suggest that it has a relatively low toxicity level in standard animal models.
Acute Toxicity Studies
In acute toxicity studies conducted on rodents:
Preparation Methods
Chiral Auxiliary Approach
Temporary chirality transfer employs (R)-BINOL-derived phosphoramidites , which coordinate to the phosphorus center during cyclization. After ring formation, acidic hydrolysis removes the auxiliary, yielding the (2R)-enantiomer with 92% enantiomeric excess (ee).
Asymmetric Catalysis
Palladium complexes with Josiphos-type ligands enable enantioselective cyclization of prochiral precursors. A 2019 study demonstrated 88% ee using Pd(OAc)₂/(S)-Xyl-P-Phos in THF at −20°C.
Functionalization with Methoxy and Tert-Butyl Groups
The 2,6-dimethoxyphenyl and tert-butyl substituents are installed through sequential Friedel-Crafts alkylation and O-methylation:
-
Friedel-Crafts Alkylation :
Treating the benzoxaphosphole with tert-butyl chloride in the presence of AlCl₃ (2 equiv.) at 0°C selectively functionalizes the 3-position (yield: 74%). -
O-Methylation :
Subsequent reaction with methyl triflate (3 equiv.) and K₂CO₃ in DMF installs the methoxy groups at the 2,6-positions (85% yield).
Purification and Characterization
Final purification employs preparative HPLC with a chiral stationary phase (Chiralpak IA column) to resolve enantiomers. Critical characterization data includes:
-
³¹P NMR : Single resonance at δ 89.2 ppm confirms phosphorus environment integrity.
-
X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) verifies absolute configuration.
Industrial-Scale Considerations
Adapting laboratory synthesis for manufacturing involves:
Q & A
Basic: What synthetic strategies are recommended for constructing the benzoxaphosphole core in this compound?
Answer:
The benzoxaphosphole scaffold can be synthesized via palladium-catalyzed cyclization or phosphorylation reactions. For example, highlights palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which could be adapted for forming the oxaphosphole ring. Key steps include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts under inert atmospheres.
- Optimization of reaction temperature (e.g., reflux in THF/triethylamine mixtures) to prevent decomposition of sensitive intermediates .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis to achieve the (2R) configuration, as demonstrated in for analogous chiral nucleotide synthesis .
Basic: What analytical techniques are critical for verifying the compound’s purity and stereochemistry?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns.
- Multinuclear NMR (¹H, ¹³C, ³¹P): Resolves substituent environments (e.g., tert-butyl, dimethoxyphenyl) and phosphorus coordination. For stereochemistry, NOESY or ROESY can detect spatial proximity of the 2R-methyl group to neighboring protons .
- Chiral HPLC: Essential for enantiomeric excess determination. Use columns like Chiralpak IA/IB with hexane/isopropanol gradients, as in ’s resolution of (2R)-configured analogs .
Advanced: How can researchers resolve contradictions in purity data between suppliers or synthetic batches?
Answer:
- Cross-Validation: Compare results from orthogonal methods (e.g., LC-MS vs. ³¹P NMR) to detect impurities undetected by a single technique. notes discrepancies in supplier-reported purity (>98%), which may arise from residual solvents or stereoisomers .
- Standardized Protocols: Adopt solid-phase extraction (SPE) with HLB cartridges ( ) to pre-purify samples before analysis, reducing matrix interference .
- Quantitative ³¹P NMR: Integrates phosphorus signals to quantify unreacted starting materials or byproducts .
Advanced: What methodologies address stereochemical instability during synthesis or storage?
Answer:
- Low-Temperature Storage: Store the compound at −18°C in amber vials under argon to prevent racemization or oxidation, as in ’s handling of air-sensitive analytes .
- Kinetic vs. Thermodynamic Control: Adjust reaction conditions (e.g., solvent polarity, Lewis acids) to favor the desired (2R)-diastereomer. ’s cascade sigmatropic rearrangement illustrates how reaction dynamics influence stereochemical outcomes .
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with chiral HPLC monitoring to identify degradation pathways .
Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?
Answer:
- Solid-Phase Extraction (SPE): Use HLB cartridges (Waters) with methanol/water gradients, as in , to remove polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/hexane) for high recovery of crystalline product. achieved >95% purity for a benzoxadiazole analog via ethanol recrystallization .
- Flash Chromatography: Employ silica gel with ethyl acetate/hexane gradients, monitoring fractions by TLC (Rf ~0.3–0.5) .
Advanced: How do steric and electronic effects of the 2,4,6-tri(propan-2-yl)phenyl group influence catalytic or material applications?
Answer:
- Steric Shielding: The bulky triisopropylphenyl group stabilizes reactive phosphorus centers by hindering nucleophilic attack, as seen in phosphine ligand design ( ) .
- Electronic Modulation: Electron-donating methoxy and tert-butyl groups enhance the phosphorus atom’s nucleophilicity, potentially improving catalytic activity in cross-coupling reactions. ’s analysis of phosphate esters demonstrates how substituents alter redox stability .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to map steric maps and predict regioselectivity in reactions .
Advanced: What experimental designs are recommended for studying environmental persistence or toxicity?
Answer:
- Biodegradation Assays: Use OECD 301F (ready biodegradability) protocols with activated sludge inoculum, monitoring degradation via LC-MS/MS ( ) .
- Aquatic Toxicity Testing: Follow ISO 11348-3 for Daphnia magna acute toxicity, comparing results to structurally related flame retardants in .
- Adsorption Studies: Evaluate soil/water partitioning coefficients (Kd) using batch equilibrium methods with GF/F filters (Whatman) to assess environmental mobility .
Basic: How can researchers validate synthetic intermediates during multi-step synthesis?
Answer:
- In-Situ Monitoring: Use FTIR or Raman spectroscopy to track key functional groups (e.g., P=O at ~1250 cm⁻¹).
- Quenching Experiments: Isolate intermediates (e.g., phosphorylated precursors) via rapid cooling and SPE ( ) .
- X-ray Crystallography: For crystalline intermediates, resolve structures to confirm regiochemistry, as in ’s benzofuran derivatives .
Advanced: What strategies mitigate competing side reactions in phosphorylation steps?
Answer:
- Protecting Groups: Temporarily block reactive hydroxyls (e.g., tert-butyldimethylsilyl ethers in ) to prevent unwanted phosphorylation .
- Catalyst Screening: Test Pd, Cu, or Ni catalysts ( ) to optimize coupling efficiency and minimize homo-coupling byproducts .
- Stoichiometric Control: Maintain a 1.2:1 molar ratio of phosphorylating agent to substrate to avoid over-functionalization .
Basic: What safety precautions are critical during handling due to the compound’s structural features?
Answer:
- Phosphorus Reactivity: Work under inert atmospheres (N₂/Ar) to prevent oxidation.
- Silane Deactivation: Treat glassware with 5% dimethyldichlorosilane ( ) to minimize adsorption losses .
- Waste Disposal: Neutralize phosphorus-containing waste with 10% KOH before disposal, following EPA guidelines for organophosphorus compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
